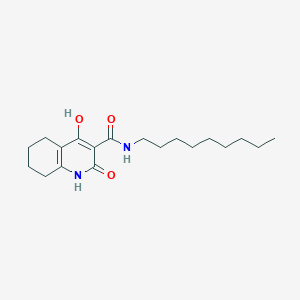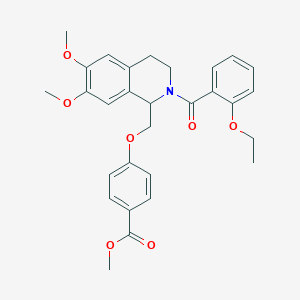
2,4-dihydroxy-N-nonyl-5,6,7,8-tetrahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-N-NONYL-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a derivative of 4-hydroxy-2-quinolones, a class of compounds known for their significant pharmaceutical and biological activities.
Preparation Methods
The synthesis of 4-HYDROXY-N-NONYL-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method includes the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol . Industrial production methods may involve the use of more scalable and efficient synthetic routes, such as the use of automated reactors and continuous flow chemistry .
Chemical Reactions Analysis
4-HYDROXY-N-NONYL-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine in glacial acetic acid for bromination and hydroxylamine for oxazoloquinolone formation . Major products formed from these reactions include regioisomeric oxazoloquinolones and brominated derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of 4-hydroxy-2-quinolones have shown significant antimicrobial activity, making them potential candidates for the development of new antibacterial and antifungal agents . Additionally, these compounds have been studied for their antitubercular properties .
Mechanism of Action
The mechanism of action of 4-HYDROXY-N-NONYL-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . The compound’s structure allows it to bind effectively to these enzymes, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar compounds to 4-HYDROXY-N-NONYL-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE include other derivatives of 4-hydroxy-2-quinolones, such as 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide . These compounds share similar structural features and biological activities but may differ in their specific substituents and resulting pharmacological properties. The uniqueness of 4-HYDROXY-N-NONYL-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE lies in its nonyl side chain, which can significantly influence its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C19H30N2O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
4-hydroxy-N-nonyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H30N2O3/c1-2-3-4-5-6-7-10-13-20-18(23)16-17(22)14-11-8-9-12-15(14)21-19(16)24/h2-13H2,1H3,(H,20,23)(H2,21,22,24) |
InChI Key |
HSDGTOKKHLDBHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11209085.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B11209093.png)
![2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11209100.png)
![3,3'-[(3-bromo-4-fluorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11209110.png)
![1-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11209117.png)
![1-(3-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209121.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B11209126.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B11209132.png)
![3-[(2,5-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B11209140.png)
![ethyl 3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B11209147.png)
![1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209152.png)
![2-chloro-6-fluoro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11209160.png)
![4-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11209170.png)
